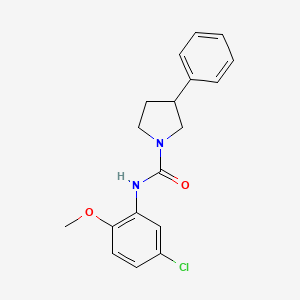

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-23-17-8-7-15(19)11-16(17)20-18(22)21-10-9-14(12-21)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAAQCWWKJYKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

Table 1: Structural Comparison of Carboxamide Derivatives

Key Observations :

- The target compound shares the 5-chloro-2-methoxyphenyl motif with CAS 701282-17-9 but differs in the pyrrolidine substitution (3-phenyl vs. unsubstituted pyrrolidine in the latter).

- Compared to tyrphostin AG1478 and gefitinib, which use quinazoline cores for kinase inhibition, the pyrrolidine scaffold in the target compound represents a distinct structural class. However, the chloro and methoxy groups align with substituents critical for receptor selectivity in kinase inhibitors .

Pharmacological and Biochemical Insights

Hypothesized Mechanisms:

- Kinase Inhibition : The chloro-methoxy-phenyl group is a hallmark of EGFR inhibitors (e.g., gefitinib). While the pyrrolidine core is atypical for this target, its rigidity and substituent positioning could enable interactions with ATP-binding pockets or allosteric sites .

- GPCR Modulation: Pyrrolidine carboxamides are frequently explored in GPCR drug discovery. The 3-phenyl group may mimic endogenous ligands (e.g., dopamine or serotonin analogs) by engaging hydrophobic receptor subpockets .

Table 2: Functional Comparison with Selected Analogs

Critical Analysis :

- The absence of a quinazoline or pyrimidine core in the target compound may limit its kinase inhibition efficacy compared to tyrphostin or gefitinib. However, the pyrrolidine scaffold offers synthetic versatility for optimizing pharmacokinetic properties (e.g., metabolic stability) .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Carboxamide Group : Enhances solubility and bioavailability.

- Chloro and Methoxy Substituents : These functional groups influence the compound's interaction with biological targets.

The molecular formula of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is , with a molecular weight of approximately 319.79 g/mol.

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the chloro and methoxy groups through halogenation and methoxylation processes.

- Finalization of the carboxamide functionality via acylation.

Research indicates that N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Receptor Modulation : It may interact with various receptors, affecting signaling pathways critical for cellular function and disease progression.

Therapeutic Applications

Preliminary studies suggest that N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide could be explored for several therapeutic applications:

- Anti-Cancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Data Table: Biological Activity Overview

Case Studies

-

Study on Cytotoxic Effects :

A recent study evaluated the cytotoxic effects of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM, suggesting its potential as a chemotherapeutic agent . -

Anti-inflammatory Mechanism :

Another investigation focused on the compound's anti-inflammatory properties in a mouse model of acute liver injury. Treatment with N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide resulted in reduced serum levels of inflammatory markers (TNF-α, IL-6) compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Q & A

What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be tailored to improve yields?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring and subsequent functionalization. Key steps include:

- Nucleophilic substitution to introduce the 5-chloro-2-methoxyphenyl group.

- Carboxamide coupling using reagents like EDCI/HOBt to attach the 3-phenyl moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product. Yields can exceed 70% with strict anhydrous conditions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Basic Research Question

A combination of methods ensures accurate characterization:

- NMR spectroscopy : H and C NMR verify substituent positions on the pyrrolidine ring and aromatic groups. DEPT-135 clarifies carbon hybridization .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 371.12) and detects isotopic patterns from chlorine .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phases .

How should researchers design enzyme inhibition assays to evaluate the compound’s potency against lipoxygenase or kinase targets?

Advanced Research Question

Experimental Design :

- Target selection : Prioritize enzymes linked to inflammation (e.g., lipoxygenase) or cancer (kinases) based on structural analogs .

- Assay conditions : Use recombinant enzymes in buffered solutions (pH 7.4, 25°C) with substrate-specific detection (e.g., spectrophotometric monitoring of hydroperoxides for lipoxygenase) .

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC values. Include positive controls (e.g., NDGA for lipoxygenase) .

- Data validation : Replicate assays (n=3) and apply statistical models (e.g., Hill equation) to address variability .

How can conflicting solubility data in polar vs. nonpolar solvents be resolved to inform formulation strategies?

Advanced Research Question

Methodological Approach :

- Solvent screening : Use the shake-flask method to measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C .

- Thermodynamic analysis : Calculate log P (octanol-water) via HPLC retention times to predict partitioning behavior .

- Co-solvency studies : Blend PEG-400 with aqueous buffers to enhance solubility for in vivo assays .

- Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions, which may explain discrepancies in bioactivity .

What strategies are recommended to address contradictory results in receptor binding affinity studies?

Advanced Research Question

Data Contradiction Analysis :

- Binding assay standardization : Use radiolabeled ligands (e.g., H-labeled analogs) in competitive binding assays to reduce false positives .

- Receptor subtype specificity : Screen against related GPCRs (e.g., serotonin vs. dopamine receptors) to rule off-target effects .

- Structural modeling : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with pyrrolidine’s carboxamide) and validate with mutagenesis studies .

What computational methods are effective for predicting the compound’s biological targets and off-target risks?

Advanced Research Question

In Silico Workflow :

- Pharmacophore mapping : Align the compound’s functional groups with known kinase inhibitors (e.g., JAK2) using Schrödinger’s Phase .

- Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize in vitro testing .

- Off-target profiling : Use SwissTargetPrediction to rank potential interactions with proteases or ion channels, followed by panel screening .

How can researchers optimize stability studies under varying pH and temperature conditions for long-term storage?

Advanced Research Question

Stability Protocol :

- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 24 hrs) and analyze degradation products via LC-MS .

- Long-term storage : Store lyophilized samples at -80°C with desiccants. Monitor stability over 6–12 months using HPLC .

- Light sensitivity : Conduct ICH Q1B photostability testing to determine amber vial requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.